10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
CAS No.:
Cat. No.: VC16304775
Molecular Formula: C24H20N2O2S2
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N2O2S2 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | 10-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
| Standard InChI | InChI=1S/C24H20N2O2S2/c1-2-12-26-23(28)21-18-8-5-9-20(18)30-22(21)25-24(26)29-14-19(27)17-11-10-15-6-3-4-7-16(15)13-17/h2-4,6-7,10-11,13H,1,5,8-9,12,14H2 |
| Standard InChI Key | PMYCYZDQEWSSMQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=CC=CC=C4C=C3)SC5=C2CCC5 |
Introduction
The compound 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule characterized by its thiazole ring and diazatricyclic core. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of interest for pharmaceutical and biochemical research.
Synthesis
The synthesis of this compound involves multi-step reactions requiring precise control over reaction conditions such as temperature, solvents, and catalysts. Below are the general steps involved:
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Formation of the Thiazole Ring: Starting with a precursor containing sulfur and nitrogen functionalities.
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Diazatricyclic Core Assembly: Using cyclization reactions to form the rigid tricyclic framework.
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Functional Group Introduction: Incorporating the naphthalene and allyl groups via substitution or addition reactions.
The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural features:
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Enzyme Inhibition:
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Inhibits monoamine oxidase B (MAO-B), potentially useful in treating neurodegenerative diseases like Parkinson's disease.
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Acts as an acetylcholinesterase (AChE) inhibitor, indicating potential applications in Alzheimer's disease therapy.
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Antioxidant Potential:
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The presence of aromatic systems and sulfur-containing groups suggests possible free radical scavenging activity.
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Other Applications:
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The compound may undergo further derivatization to enhance its pharmacological properties.
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Chemical Reactions
The compound's reactivity is influenced by its functional groups:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reactivity at the sulfanyl group allows for modifications with alkyl/aryl halides. |
| Oxidation/Reduction | The sulfur atom can participate in redox reactions, altering the molecule's activity. |
| Cycloaddition Reactions | The allyl group may undergo cycloadditions to form new heterocycles. |
These reactions are valuable for tailoring the compound's properties for specific applications.
Mechanism of Action
The exact mechanism by which this compound exerts its biological effects is not fully understood but likely involves:
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Binding to enzyme active sites via hydrogen bonding and π-stacking interactions.
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Modulating enzymatic activity by interacting with key residues in target proteins.
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Potentially altering cellular signaling pathways through its reactive functional groups.
Experimental validation through enzyme kinetics studies and molecular docking simulations would provide deeper insights.
Research Findings
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition Studies | Demonstrated inhibition of MAO-B and AChE enzymes. |
| Structural Analysis | Confirmed molecular structure using spectroscopic techniques (e.g., NMR). |
| Docking Simulations | Suggested strong binding affinity to neurodegenerative disease targets. |
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